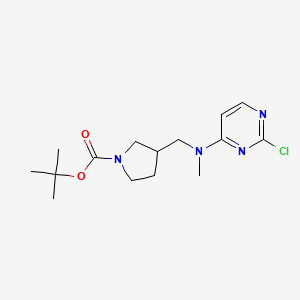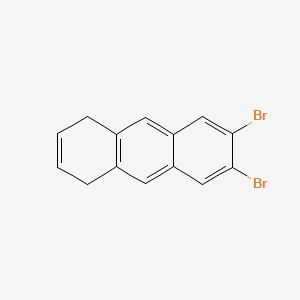
(2S,6R)-(-)-Hydroxynorketamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-(-)-Hydroxynorketamine is a chiral compound derived from ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant interest due to its potential therapeutic effects, particularly in the treatment of depression and other neuropsychiatric disorders. Unlike ketamine, this compound does not produce dissociative or hallucinogenic effects, making it a promising candidate for safer antidepressant therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-(-)-Hydroxynorketamine typically involves the reduction of ketamine or norketamine. One common method is the catalytic hydrogenation of norketamine using a chiral catalyst to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-(-)-Hydroxynorketamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,6R)-(-)-Hydroxynorketamine is used as a chiral building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
Biologically, this compound is studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.
Medicine
Medically, this compound is being researched for its antidepressant effects. Clinical trials have demonstrated its efficacy in reducing depressive symptoms without the side effects associated with ketamine.
Industry
In the pharmaceutical industry, this compound is being developed as a safer alternative to ketamine for treating depression and other mood disorders. Its production and formulation are optimized for maximum therapeutic benefit.
Mécanisme D'action
(2S,6R)-(-)-Hydroxynorketamine exerts its effects primarily through modulation of the NMDA (N-methyl-D-aspartate) receptors in the brain. It acts as a non-competitive antagonist, inhibiting the activity of these receptors and thereby reducing excitotoxicity. Additionally, it influences other neurotransmitter systems, including the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: The parent compound, known for its anesthetic and antidepressant effects but with significant side effects.
Norketamine: A metabolite of ketamine with similar properties but less potent.
(S)-Ketamine:
Uniqueness
(2S,6R)-(-)-Hydroxynorketamine is unique in its ability to provide antidepressant effects without the dissociative and hallucinogenic side effects associated with ketamine. This makes it a safer and more desirable option for long-term treatment of depression and other mood disorders.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
(2S,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12+/m1/s1 |
Clé InChI |
CFBVGSWSOJBYGC-PWSUYJOCSA-N |
SMILES isomérique |
C1C[C@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O |
SMILES canonique |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)

